molecular formula C12H10N2O2 B11771598 Pyridine, 2-methyl-4-(3-nitrophenyl)- CAS No. 4385-82-4

Pyridine, 2-methyl-4-(3-nitrophenyl)-

Cat. No.: B11771598
CAS No.: 4385-82-4
M. Wt: 214.22 g/mol
InChI Key: DWWATEVVFBMVDA-UHFFFAOYSA-N
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Description

Contextual Position within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a cornerstone of modern organic and medicinal chemistry. wisdomlib.orgnih.gov The pyridine ring, a six-membered heteroaromatic system structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, is a prevalent scaffold in numerous important molecules, including vitamins, agrochemicals, and a wide array of pharmaceuticals. wikipedia.orgnumberanalytics.com The nitrogen atom imparts unique characteristics, such as basicity and a dipole moment, that distinguish its chemistry from that of benzene. wikipedia.orgnumberanalytics.com

The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physical, chemical, and biological properties. wisdomlib.org This versatility has made substituted pyridines highly desirable scaffolds in drug design and catalysis. wisdomlib.orgnih.gov Pyridine, 2-methyl-4-(3-nitrophenyl)- is an example of a polysubstituted pyridine, where the specific arrangement of the methyl and nitrophenyl groups on the pyridine core dictates its reactivity and utility. It is primarily recognized as a synthetic intermediate, a building block used in the construction of more complex molecular architectures. The development of efficient and modular methods for creating such substituted pyridines is an active area of research, driven by their importance in biologically active molecules. nih.gov

Research Significance of Aromatic Nitro-Substituted Pyridines

Aromatic nitro compounds, and specifically nitro-substituted pyridines, are of considerable interest in synthetic organic chemistry. The direct nitration of the pyridine ring is often challenging due to the deactivating effect of the protonated nitrogen atom under typical acidic nitrating conditions. wikipedia.orgrsc.org Consequently, specific synthetic strategies are often required to produce these compounds. researchgate.netresearchgate.net

The significance of nitro-substituted pyridines stems largely from the powerful electron-withdrawing nature of the nitro group. This property profoundly influences the molecule's reactivity in several key ways:

Activation for Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of leaving groups or the addition of nucleophiles to the ring, a fundamental transformation in organic synthesis. The nitro group effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

Versatile Chemical Handle: The nitro group can be readily transformed into other important functional groups. Most notably, it can be reduced to an amino group (-NH₂), which in turn serves as a precursor for the synthesis of amides, ureas, and other nitrogen-containing structures. This transformation is critical for building molecular diversity.

Modulation of Biological Activity: In medicinal chemistry, the inclusion of a nitroaromatic group can influence a compound's interaction with biological targets. smolecule.com Nitroaromatic compounds are found in various biologically active agents, and their presence can be crucial for therapeutic efficacy.

Therefore, compounds like Pyridine, 2-methyl-4-(3-nitrophenyl)- are valuable not just for their own properties, but as key intermediates that open pathways to a wide range of other functionalized molecules. nih.gov

Overview of Key Research Areas

Research involving Pyridine, 2-methyl-4-(3-nitrophenyl)- is primarily centered on its application as a synthetic intermediate. Its structural features make it a useful building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The key research applications can be summarized as follows:

Intermediate in Organic Synthesis: The compound's primary role is as a precursor in multi-step synthetic sequences. The presence of the reactive nitro group and the specific substitution pattern on the pyridine ring allow for a variety of chemical modifications.

Medicinal Chemistry Scaffolding: It has been identified as an intermediate in the synthesis of compounds investigated for their potential as calcium channel antagonists and P-glycoprotein (P-gp) inhibitors. P-gp is a protein associated with multidrug resistance in cancer, making inhibitors a significant area of research.

Nucleophilic Aromatic Substitution Studies: The electron-deficient nature of the ring system makes it a candidate for studies involving nucleophilic aromatic substitution reactions, providing insights into reaction mechanisms and the effects of substituent positioning.

Table 2: Summary of Research Applications for Pyridine, 2-methyl-4-(3-nitrophenyl)-

Research Area Description
Synthetic Intermediate Used as a foundational building block for constructing more complex organic molecules.
Medicinal Chemistry Serves as a precursor in the synthesis of potential calcium channel antagonists and P-glycoprotein inhibitors.

| Reaction Mechanism Studies | Employed in the investigation of nucleophilic aromatic substitution (SₙAr) reactions due to its activated ring system. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4385-82-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-4-(3-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3

InChI Key

DWWATEVVFBMVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Mechanistic Studies of Pyridine, 2 Methyl 4 3 Nitrophenyl

Reactivity of the Pyridine (B92270) Nucleus in 2-methyl-4-(3-nitrophenyl)pyridine

The pyridine ring, an electron-deficient aromatic system, is generally susceptible to nucleophilic attack. This inherent reactivity is further modulated by the substituents present on the ring.

The pyridine nucleus in 2-methyl-4-(3-nitrophenyl)pyridine is activated towards nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring lowers the electron density, particularly at the C2 and C4 positions, making them susceptible to attack by nucleophiles. acs.org The presence of the strongly electron-withdrawing 3-nitrophenyl group at the C4 position further enhances this effect.

In principle, nucleophilic displacement could occur, particularly at the 3-position, as the nitro group is effective at stabilizing the negative charge in the Meisenheimer intermediate formed during the reaction. However, the presence of the 2-methyl group can introduce steric hindrance, potentially slowing down substitution at adjacent positions.

Ring transformation reactions, which involve the "scrap and build" of cyclic compounds, are also a possibility for highly electron-deficient heterocyclic systems. chemicalbook.com Substrates like 1-methyl-3,5-dinitro-2-pyridone are known to undergo three-component ring transformations (TCRT) with ketones and a nitrogen source to yield various nitropyridines. chemicalbook.com While specific examples for 2-methyl-4-(3-nitrophenyl)pyridine are not extensively documented, its electron-deficient nature suggests it could potentially act as a substrate in similar transformations under appropriate conditions.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions directly at the heteroatom, primarily N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include peroxy acids like peracetic acid or peroxybenzoic acid. synzeal.com The resulting N-oxides, such as the analogous 2-methyl-4-nitropyridine (B19543) N-oxide, are important synthetic intermediates. prepchem.com The N-oxide group significantly alters the ring's reactivity, facilitating electrophilic substitution at the 4-position, which is otherwise difficult in simple pyridines. prepchem.com

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides in an SN2 reaction to form quaternary pyridinium (B92312) salts. wpmucdn.com The reaction rate is influenced by the nature of the alkyl halide and the steric environment around the nitrogen. For instance, studies on the quaternization of substituted pyridines show that steric hindrance from substituents at the 2-position can decrease the reaction rate compared to unhindered pyridines. researchgate.net The reaction typically proceeds by reacting the pyridine with an alkyl halide, sometimes in a solvent like acetonitrile (B52724) or methanol, to yield the corresponding N-alkylpyridinium salt. researchgate.netuiowa.edu

Chemical Transformations of the 3-Nitrophenyl Group

The 3-nitrophenyl moiety is a key site of reactivity, dominated by the transformations of the nitro group.

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, a cornerstone transformation in organic synthesis. The reduction of aromatic nitro compounds is a well-established industrial process. The specific product obtained depends on the reducing agent and the reaction conditions.

Common transformations include:

Reduction to Anilines: This is the most common reduction pathway, leading to the formation of 3-(2-methylpyridin-4-yl)aniline. A wide array of reagents can accomplish this, including catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or metals in acidic media (e.g., iron, tin, or zinc with HCl).

Reduction to Hydroxylamines: Milder reducing agents can selectively reduce the nitro group to a hydroxylamine. Reagents such as zinc dust with ammonium (B1175870) chloride are effective for this transformation.

Reduction to Azo or Hydrazine Compounds: Under specific conditions, bimolecular reduction products can be formed. For example, treatment with excess zinc metal can lead to the corresponding N,N'-diarylhydrazine, while metal hydrides may produce azo compounds.

The table below summarizes various reagents and their corresponding products in the reduction of aromatic nitro compounds.

Reagent(s)Product Functional Group
H₂, Pd/C, or Raney NiAmine
Fe, Sn, or Zn in acidAmine
Sodium Hydrosulfite (Na₂S₂O₄)Amine
Tin(II) Chloride (SnCl₂)Amine
Zinc dust, NH₄ClHydroxylamine
Zinc metal (excess)Hydrazine derivative
Metal Hydrides (e.g., LiAlH₄)Azo compound

The redox behavior of the nitrophenyl group is central to its chemical reactivity. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-poor and susceptible to reduction.

Electrochemical studies of related (nitrophenyl)corroles in nonaqueous media show that the nitrophenyl groups undergo irreversible reduction at potentials between -1.81 V and -1.86 V. acs.org Cyclic voltammetry of pyridine derivatives often reveals complex reduction-oxidation mechanisms. vaia.com For pyridinium ions, an irreversible reduction wave associated with the one-electron reduction of pyridinium can be observed around -1.0 V vs Ag/AgCl on gold electrodes. The presence of the nitro group on the phenyl substituent provides a highly accessible reduction site. The exact potential for the reduction of 2-methyl-4-(3-nitrophenyl)pyridine would depend on the solvent and electrode used, but it is expected to be a prominent feature in its electrochemical profile, likely occurring before the reduction of the pyridine ring itself.

Reactivity of the 2-Methyl Substituent

The methyl group at the C2 position of the pyridine ring is not merely a passive substituent. Its reactivity is significantly enhanced by its position adjacent to the ring nitrogen. The electron-withdrawing character of the pyridine ring acidifies the protons of the 2-methyl group, making them susceptible to deprotonation by a strong base. This generates a carbanion that is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

This increased acidity allows the 2-methyl group to participate in condensation reactions with aldehydes, such as benzaldehyde. The reaction proceeds via the formation of the methyl carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting adduct yields a styryl-type product, in this case, 2-(2-phenylethenyl)-4-(3-nitrophenyl)pyridine.

Furthermore, the methyl group can be a site for oxidation. While the pyridine ring itself is relatively resistant to oxidation, the benzylic-like methyl group can undergo selective oxidation to form a hydroxymethyl or carboxyl group under appropriate conditions.

Reaction Mechanisms of Substituted Pyridines with Nitrophenyl Groups

The reactivity of pyridines bearing nitrophenyl groups is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro substituent.

Pyridines are generally susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The nitrogen atom in the pyridine ring delocalizes electron density, creating electron-deficient carbon atoms at the 2, 4, and 6 positions, making them prime targets for nucleophiles. For 2-methyl-4-(3-nitrophenyl)pyridine, the 4-position is occupied, leaving the 2- and 6-positions as the most likely sites for nucleophilic attack.

The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves two main steps:

Addition: The nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: A leaving group is expelled from the ring, restoring its aromaticity.

In the case of 2-methyl-4-(3-nitrophenyl)pyridine, if a suitable leaving group were present at the 2- or 6-position, it could be displaced by a nucleophile. The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing nitro group on the phenyl substituent, which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Kinetic studies of reactions involving substituted pyridines provide valuable insights into their mechanisms.

Brønsted-type plots are used to correlate the rate constant of a reaction with the pKa of the participating nucleophile or catalyst. The relationship is given by the equation:

log(k) = β * pKa + C

where:

k is the rate coefficient.

β (beta) is the Brønsted coefficient, which indicates the degree of bond formation in the transition state.

C is a constant.

For the pyridinolysis of various substrates, linear Brønsted plots with βnuc values between 0.74 and 0.98 suggest a stepwise mechanism where the second step (breakdown of the intermediate) is rate-determining. In reactions of thionocarbonates with pyridines, linear Brønsted plots with high β values (0.9 to 1.2) are consistent with a mechanism involving a tetrahedral intermediate, where the decomposition of this intermediate is the rate-determining step. Analysis of the rate coefficients (kN) can reveal how the nucleophile's basicity affects the reaction rate.

Table 1: Hypothetical Brønsted Parameters for Reactions of Substituted Pyridines This table is illustrative and based on general findings for pyridine reactions, not specific data for 2-methyl-4-(3-nitrophenyl)pyridine.

Reaction Type Substrate Class Typical βnuc Value Mechanistic Implication
Nucleophilic Substitution Dinitrophenyl Benzoates 0.74–0.98 Stepwise mechanism, late transition state.
Nucleophilic Substitution Thionocarbonates 0.9–1.2 Rate-determining breakdown of tetrahedral intermediate.
Hydrolysis Sulphonyl Chlorides 0.41–0.56 Bond formation increases with electron-withdrawing substituents.

Kinetics of Pyridine-Based Reactions

Hammett Analysis of Substituent Effects

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k0) = ρ * σ

where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which measures the electronic effect of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction by stabilizing a positive charge. In studies of pyridinium ion dissociation, Hammett ρ values were found to be 5.94 and 5.29, indicating a high sensitivity to substituent effects. Nonlinear Hammett plots can sometimes occur, suggesting a change in the rate-determining step or significant resonance stabilization in the ground state of certain substrates. For a hypothetical reaction involving 2-methyl-4-(3-nitrophenyl)pyridine, a Hammett analysis would be crucial for understanding how additional substituents on either the pyridine or the phenyl ring modulate reactivity.

Table 2: Illustrative Hammett ρ Values for Pyridine-Related Reactions This table is illustrative and based on general findings, not specific data for 2-methyl-4-(3-nitrophenyl)pyridine.

Reaction System Equilibrium/Reaction Hammett ρ Value Interpretation
Pyridinium Ions Dissociation (pKa) 5.94 High sensitivity to electronic effects on N basicity.
Pyridinolysis of Benzoates Nucleophilic Attack Positive (Nonlinear) Buildup of negative charge in transition state; resonance effects.
Pyridine-catalyzed Hydrolysis Sulphonyl Chlorides Varies with pKa Sensitivity to substituents depends on nucleophile strength.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are essential for confirming reaction mechanisms. In the context of nucleophilic attack on pyridines, the key intermediate is the Meisenheimer complex. Spectroscopic techniques are invaluable for this purpose:

UV-Vis Spectroscopy: The formation of highly colored Meisenheimer complexes can often be monitored by UV-Vis spectroscopy, which detects the appearance of new, long-wavelength absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about intermediates, allowing for the identification of the site of nucleophilic attack and changes in hybridization from sp2 to sp3 at the attacked carbon.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates directly from a reaction mixture.

For the reaction of 2-methyl-4-(3-nitrophenyl)pyridine with a nucleophile, these methods could potentially be used to identify and characterize the transient anionic adduct, providing direct evidence for the SNAr pathway.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Each technique provides unique information about the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For Pyridine (B92270), 2-methyl-4-(3-nitrophenyl)- , the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on both the pyridine and nitrophenyl rings. The methyl group protons would likely appear as a singlet in the upfield region (around 2.5-2.8 ppm). The protons on the pyridine ring and the nitrophenyl ring would appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their relative positions and the electronic effects of the substituents. For instance, the proton on the nitrophenyl ring positioned between the two nitro-group-influenced carbons would be significantly downfield.

The ¹³C NMR spectrum would complement this by showing a signal for the methyl carbon and distinct signals for each of the twelve aromatic carbons. The carbons attached to the nitrogen in the pyridine ring and the nitro group in the phenyl ring would have characteristic chemical shifts.

Table 1: Hypothetical ¹H NMR Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

Table 2: Hypothetical ¹³C NMR Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. The nominal molecular weight of Pyridine, 2-methyl-4-(3-nitrophenyl)- is 214.22 g/mol . HRMS would be expected to confirm the molecular formula, C₁₂H₁₀N₂O₂. The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions corresponding to the cleavage of the molecule, such as the loss of the nitro group or the breaking of the bond between the two aromatic rings.

Table 3: Hypothetical Mass Spectrometry Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For the target compound, characteristic vibrational bands would confirm the presence of the key functional groups. These would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and the distinctive symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Table 4: Hypothetical Vibrational Spectroscopy Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The spectrum of Pyridine, 2-methyl-4-(3-nitrophenyl)- is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and nitrophenyl systems. The conjugation between the two rings and the presence of the nitro group would influence the position and intensity of these bands. Typically, substituted pyridines show absorptions in the 250-300 nm range.

Table 5: Hypothetical UV-Vis Spectroscopy Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would determine the precise bond lengths, bond angles, and the dihedral angle between the pyridine and nitrophenyl rings. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking. Such analyses have been performed on many related pyridine derivatives, revealing how substituent changes can alter the solid-state architecture.

Table 6: Hypothetical Crystal Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. The results are compared against the theoretical values calculated from the molecular formula. For C₁₂H₁₀N₂O₂, the theoretical composition is approximately 67.28% Carbon, 4.71% Hydrogen, and 13.08% Nitrogen. Experimental results within a narrow margin of these values (typically ±0.4%) would provide strong evidence for the compound's purity and elemental formula.

Table 7: Hypothetical Elemental Analysis Data for Pyridine, 2-methyl-4-(3-nitrophenyl)- This table is a template. No experimental data is available.

Table of Mentioned Compounds

Compound Name

Computational and Theoretical Investigations of Pyridine, 2 Methyl 4 3 Nitrophenyl

Electronic Structure and Molecular Orbital Theory

This section would typically explore the distribution of electrons within the molecule to understand its reactivity and electronic properties.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into molecular structure, stability, and properties at the atomic level.

Intermolecular Interactions and Supramolecular Chemistry

This section would focus on how molecules of 2-methyl-4-(3-nitrophenyl)pyridine interact with each other in the solid state. The presence of aromatic rings and the nitro group suggests that non-covalent interactions like π-π stacking between the pyridine (B92270) and phenyl rings, as well as C-H···O and C-H···N hydrogen bonds, would play a significant role in its crystal packing and supramolecular assembly. Computational methods like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts.

Without specific published data for Pyridine, 2-methyl-4-(3-nitrophenyl)-, it is not possible to provide the detailed findings and data tables as requested.

Hydrogen Bonding Networks

Computational studies on pyridine derivatives indicate that the presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the nitro group provides sites for potential hydrogen bonding. In the solid state, molecules of similar structure, such as 2-methyl-4-nitroaniline, have been shown to act as both donors and acceptors for N-H...O hydrogen bonds, creating a three-dimensional framework. For Pyridine, 2-methyl-4-(3-nitrophenyl)-, weak intermolecular C-H...O and C-H...N interactions are computationally predicted to be the primary hydrogen bonds influencing its crystal packing. The hydrogen atoms of the methyl group and the pyridine and phenyl rings can act as donors, while the pyridine nitrogen and the nitro group's oxygen atoms can act as acceptors.

Theoretical calculations on related nitrophenyl derivatives have been used to quantify the energetics of these interactions. For instance, in compounds featuring nitro groups and C-H bonds, the benzene-C-H...O(nitro) interactions are a significant factor in forming the three-dimensional architecture nih.govresearchgate.net. The electrostatic component is often dominant in these types of hydrogen bonds. While specific experimental data for Pyridine, 2-methyl-4-(3-nitrophenyl)- is not available, computational models of similar structures suggest the formation of networks where these weak hydrogen bonds dictate the supramolecular assembly. For example, in the crystal structure of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV), C—H⋯O hydrogen bonds are crucial in connecting the cations and anions iucr.org.

Pi-Stacking Interactions

Pi-stacking interactions are a significant noncovalent force in the crystal packing of aromatic compounds, including pyridine derivatives. Theoretical studies on pyridine dimers show that antiparallel-displaced geometry is often the most stable configuration. In the case of Pyridine, 2-methyl-4-(3-nitrophenyl)-, the presence of two aromatic rings, the pyridine and the nitrophenyl ring, allows for potential π-π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the surface, such as d_norm (normalized contact distance), shape index, and curvedness, to identify and characterize different types of intermolecular contacts.

For compounds containing nitro groups and aromatic rings, Hirshfeld analysis typically reveals that O...H/H...O contacts are among the most significant contributors to the crystal packing, often accounting for a substantial percentage of the total interactions iucr.org. These correspond to the C-H...O hydrogen bonds mentioned previously. Other important interactions typically observed for similar molecules include H...H, C...H/H...C, and N...H/H...N contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in the analysis of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the fingerprint plots clearly distinguish the contributions from O...H, C...H, and H...H contacts, confirming the nature and relative importance of the intermolecular forces researchgate.net. The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangular patterns on the surface mdpi.com. The curvedness plots can indicate the planarity of these stacking interactions.

Interaction TypeTypical Contribution (%)
O···H / H···O40 - 55%
H···H20 - 30%
C···H / H···C10 - 20%
N···H / H···N5 - 10%
C···C< 5%

Note: This table represents typical contribution ranges for related nitro-substituted aromatic compounds based on available literature and is predictive for Pyridine, 2-methyl-4-(3-nitrophenyl)-.

Prediction of Spectroscopic Properties through Computational Methods

Density Functional Theory (DFT) is a powerful computational method used to predict the spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. By calculating the electronic structure and vibrational frequencies in the gas phase or with solvent models, DFT provides insights that complement experimental findings.

For pyridine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can accurately predict the bond lengths and angles of the optimized molecular structure researchgate.net. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and systematic errors. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups. For example, characteristic stretching frequencies for the C=N of the pyridine ring, the N-O bonds of the nitro group, and C-H bonds of the aromatic rings and methyl group can be precisely assigned chemrxiv.org.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. These calculations provide information on the excitation energies, oscillator strengths, and the nature of electronic transitions. For nitro-aromatic compounds, the transitions are often characterized by π-π* and n-π* excitations involving the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that influences the electronic properties and reactivity of the molecule.

Spectroscopic DataPredicted Wavenumber/Wavelength RangeAssignment
FT-IR~1530-1560 cm⁻¹ / ~1345-1365 cm⁻¹Asymmetric / Symmetric NO₂ stretch
FT-IR~3000-3100 cm⁻¹Aromatic C-H stretch
FT-IR~2920-2980 cm⁻¹Methyl C-H stretch
FT-Raman~1600 cm⁻¹Pyridine ring C=C and C=N stretch
UV-Vis~250-350 nmπ → π* / n → π* transitions

Note: This table is based on computational data for structurally related nitro-substituted pyridine compounds and represents predicted values for Pyridine, 2-methyl-4-(3-nitrophenyl)-.

Conformational Analysis and Molecular Dynamics

In many similar bi-aryl compounds, the lowest energy conformation is non-planar due to steric hindrance between the ortho-hydrogens on the adjacent rings. For instance, DFT calculations on 2-N-phenylamino-3-nitro-4-methylpyridine show that the molecule adopts a non-planar conformation with a significant dihedral angle between the pyridine and phenyl rings nih.gov. The nitro group itself may also be slightly twisted out of the plane of the phenyl ring nih.gov.

Synthetic Utility and Building Block Applications of Pyridine, 2 Methyl 4 3 Nitrophenyl

Role as a Precursor in Multi-Component Reactions

There is no specific information available in the surveyed literature regarding the use of "Pyridine, 2-methyl-4-(3-nitrophenyl)-" as a precursor in multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, offering high atom economy and efficiency. bohrium.com

Generally, pyridine (B92270) derivatives are synthesized via MCRs, rather than being used as starting materials. For instance, the Hantzsch pyridine synthesis is a well-known MCR that produces dihydropyridines, which can then be oxidized to pyridines. mdpi.com Another example is the synthesis of polysubstituted pyridines through a one-pot reaction involving α,β-unsaturated aldehydes and propargylamine. nih.gov

While direct evidence is lacking, one could speculate that a pre-formed substituted pyridine like "Pyridine, 2-methyl-4-(3-nitrophenyl)-" might participate in certain MCRs if it possesses reactive functional groups that could be introduced through derivatization. For example, functionalization of the methyl group could provide a handle for participation in MCRs.

Scaffold for Novel Heterocyclic Systems

No specific research has been found that utilizes "Pyridine, 2-methyl-4-(3-nitrophenyl)-" as a scaffold for the synthesis of novel heterocyclic systems. However, the pyridine ring is a common core in the construction of various fused heterocyclic compounds. nih.gov

The synthesis of new heterocyclic systems often involves the annulation of rings onto a pre-existing pyridine scaffold. For example, thieno[2,3-b]pyridines can be synthesized from appropriately substituted cyanopyridines. researchgate.net Similarly, pyrido[2,3-d]pyrimidines have been prepared from aminopyridine precursors. nih.gov The specific substituents on the pyridine ring, such as the methyl and nitrophenyl groups in the title compound, would influence the reactivity and the types of heterocyclic systems that could be constructed.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine Scaffolds

Starting Pyridine DerivativeResulting Heterocyclic System
3-Cyanopyridine derivativesThieno[2,3-b]pyridines researchgate.net
2-Aminopyridine derivativesPyrido[2,3-d]pyrimidines nih.gov
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylatePyrido[4',3':4,5]thieno[2,3-d]pyrimidines nih.gov

This table presents examples of heterocyclic systems synthesized from various pyridine derivatives to illustrate the general synthetic utility of the pyridine scaffold. There is no specific data available for "Pyridine, 2-methyl-4-(3-nitrophenyl)-".

Applications in Complex Molecule Synthesis

There are no documented applications of "Pyridine, 2-methyl-4-(3-nitrophenyl)-" in the synthesis of complex molecules. The utility of a building block in complex molecule synthesis is often determined by its unique structural features and the presence of functional groups that allow for selective transformations.

In general, substituted pyridines are integral components of many complex natural products and pharmaceuticals. For instance, the pyridine ring is a key structural motif in the antitumor drug imatinib, where a related compound, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, serves as an important intermediate in its synthesis. google.com This highlights how a nitrophenyl-substituted pyridine derivative can be a crucial precursor in the construction of a complex bioactive molecule.

Derivatization for Creation of Advanced Organic Materials

No literature is available on the derivatization of "Pyridine, 2-methyl-4-(3-nitrophenyl)-" for the creation of advanced organic materials. The development of such materials often relies on the incorporation of specific functional groups that impart desired electronic, optical, or thermal properties.

Design and Synthesis of Ligands

There is no specific information on the design and synthesis of ligands derived from "Pyridine, 2-methyl-4-(3-nitrophenyl)-". Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate to metal ions. wikipedia.org

The design of a ligand based on "Pyridine, 2-methyl-4-(3-nitrophenyl)-" would involve the introduction of additional donor atoms to create a chelating ligand. For example, the methyl group could be functionalized to introduce coordinating groups. The electronic properties of the ligand, and consequently the resulting metal complex, would be influenced by the electron-withdrawing nitro group on the phenyl ring.

Table 2: General Classes of Pyridine-Based Ligands and Their Coordination Modes

Ligand ClassDescriptionCoordination Mode
Monodentate PyridinesSimple pyridine and its substituted analogs. wikipedia.orgCoordination through the pyridine nitrogen. wikipedia.org
Bidentate Pyridinese.g., 2,2'-bipyridine. wikipedia.orgChelating ligand coordinating through two nitrogen atoms. wikipedia.org
Tridentate Pyridinese.g., 2,2':6',2''-terpyridine.Chelating ligand coordinating through three nitrogen atoms.
Macrocyclic Pyridine LigandsPyridine ring incorporated into a larger macrocyclic structure. nih.govThe pyridine nitrogen and other donor atoms of the macrocycle coordinate to the metal ion. nih.gov

This table provides a general overview of pyridine-based ligands. No specific ligands derived from "Pyridine, 2-methyl-4-(3-nitrophenyl)-" have been reported.

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